molecular formula C8H8Cl2FN B13222482 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine

Cat. No.: B13222482
M. Wt: 208.06 g/mol
InChI Key: APJJLAONAVJKJU-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine is a chemical compound known for its unique structure and potential applications in various fields of research. This compound is characterized by the presence of dichloro and fluorophenyl groups attached to an ethanamine backbone, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-dichloro-2-fluorobenzaldehyde with a suitable amine source under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine: Similar in structure but with different positional isomers, leading to variations in chemical and biological properties.

    1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one: A ketone derivative with distinct reactivity and applications.

    (1S)-1-(3-fluorophenyl)ethan-1-amine hydrochloride:

Properties

Molecular Formula

C8H8Cl2FN

Molecular Weight

208.06 g/mol

IUPAC Name

1-(3,5-dichloro-2-fluorophenyl)ethanamine

InChI

InChI=1S/C8H8Cl2FN/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4H,12H2,1H3

InChI Key

APJJLAONAVJKJU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC(=C1)Cl)Cl)F)N

Origin of Product

United States

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